N-Hydroxy-D-glutamic acid
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Description
N-Hydroxy-D-glutamic acid is a derivative of glutamic acid . Glutamic acid is an α-amino acid used by almost all living beings in the biosynthesis of proteins . It is also the most abundant excitatory neurotransmitter in the vertebrate nervous system .
Synthesis Analysis
The synthesis of nonracemic hydroxyglutamic acid analogues, which includes this compound, has been a subject of study over the past few decades . These studies have focused on the use of chirons with the required configuration at the carbon atom bonded to nitrogen, such as serine, glutamic and pyroglutamic acids, proline, and 4-hydroxyproline .Molecular Structure Analysis
The molecular formula of this compound is C5H9NO5 . Its average mass is 163.129 Da and its monoisotopic mass is 163.048065 Da .Chemical Reactions Analysis
The reaction mechanism of the green synthesis of glutaric acid, which is related to glutamic acid, has been studied using joint test technology and density functional theory calculations . The reaction mechanism of the green synthesis of glutaric acid remains controversial .Mechanism of Action
Future Directions
The replacement of non-biodegradable chelating agents like ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (DTPA) with biodegradable alternatives like N-Hydroxy-D-glutamic acid has been the subject of study in recent years . The use of environmentally friendly chelating agents in a large number of applications is a promising future direction .
Properties
IUPAC Name |
(2R)-2-(hydroxyamino)pentanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO5/c7-4(8)2-1-3(6-11)5(9)10/h3,6,11H,1-2H2,(H,7,8)(H,9,10)/t3-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIVFXCKHNRSRL-GSVOUGTGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@H](C(=O)O)NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80665272 |
Source
|
Record name | N-Hydroxy-D-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80665272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197861-16-8 |
Source
|
Record name | N-Hydroxy-D-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80665272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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